![molecular formula C22H17ClFN3O B2676857 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478257-39-5](/img/structure/B2676857.png)
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
Overview
Description
This compound is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives are a significant class of organic compounds that attract the interest of both industrial and medicinal chemists due to a wide range of relevant pharmacological properties .
Synthesis Analysis
The synthesis of new Schiff bases, such as this compound, can be achieved by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This protocol is noted for its enhanced reaction rate, eco-friendly reaction conditions, high yields, and green aspects such as avoiding toxic catalysts and hazardous organic solvents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (DMSO-d6) also shows peaks at various chemical shifts, indicating the presence of different types of carbons in the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can form complexes with copper (II) salts, which have been examined for their catecholase activity . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 167°C . Its 1H and 13C NMR spectra have been reported .Scientific Research Applications
- In recent studies, ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized, and their complexes with copper (II) salts were examined for catecholase activity . Catecholase catalyzes the oxidation of catechol to o-quinone, a process with applications in various fields.
- The copper (II)-ligand complexes demonstrated excellent catalytic activities for catechol oxidation. Notably, the complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) exhibited the highest catalytic activity, while the complex with L6 (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) showed the lowest .
- Imidazo[1,2-a]pyridine derivatives have been explored for their biological potential. Researchers have synthesized novel compounds and studied their molecular docking as potential anti-HIV agents .
- The presence of the benzylic moiety in this compound makes it interesting for organic synthesis. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern .
Catalysis and Catecholase Activity
Biological and Medicinal Applications
Organic Synthesis and Chemical Reactions
Future Directions
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-9-10-27-20(13-25-28-14-16-3-2-4-19(24)12-16)22(26-21(27)11-15)17-5-7-18(23)8-6-17/h2-13H,14H2,1H3/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWLCCZBLOLKI-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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